molecular formula C9H16N4O4 B2650311 N3-L-Dab(Boc)-OH CAS No. 1932403-71-8

N3-L-Dab(Boc)-OH

Cat. No.: B2650311
CAS No.: 1932403-71-8
M. Wt: 244.251
InChI Key: JLMWKZYQNHSSAD-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N3-L-Dab(Boc)-OH: is a chemical compound known as N3-L-2,4-diaminobutyric acid (Boc)-OH. It is a derivative of the amino acid 2,4-diaminobutyric acid, which is modified with a tert-butoxycarbonyl (Boc) protecting group. This compound is commonly used in peptide synthesis and other chemical research applications due to its unique properties.

Scientific Research Applications

Chemistry: N3-L-2,4-diaminobutyric acid (Boc)-OH is widely used in peptide synthesis as a building block for creating peptides and proteins. It is also used in the development of new chemical reactions and methodologies.

Biology: In biological research, this compound is used to study the structure and function of proteins and peptides. It is also employed in the synthesis of peptide-based drugs and biomolecules.

Medicine: N3-L-2,4-diaminobutyric acid (Boc)-OH is used in the development of peptide-based therapeutics. It is also utilized in drug discovery and development processes.

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. It is also employed in the manufacturing of pharmaceuticals and biotechnology products.

Mechanism of Action

“N3-L-Dab(Boc)-OH” is a click chemistry reagent containing an azide group . It can be used for various biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N3-L-2,4-diaminobutyric acid (Boc)-OH typically begins with the amino acid 2,4-diaminobutyric acid.

    Protection of Amino Groups: The amino groups of 2,4-diaminobutyric acid are protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure N3-L-2,4-diaminobutyric acid (Boc)-OH.

Industrial Production Methods: Industrial production of N3-L-2,4-diaminobutyric acid (Boc)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N3-L-2,4-diaminobutyric acid (Boc)-OH can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced derivatives.

    Substitution: It can participate in substitution reactions where the Boc protecting group is replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation Reagents: Common oxidation reagents include hydrogen peroxide and potassium permanganate.

    Reduction Reagents: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Substitution reactions often involve reagents like trifluoroacetic acid (TFA) to remove the Boc protecting group.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced derivatives.

Comparison with Similar Compounds

    N3-L-2,4-diaminobutyric acid: The unprotected form of the compound.

    N3-L-2,4-diaminobutyric acid (Fmoc)-OH: A similar compound with a different protecting group (fluorenylmethyloxycarbonyl).

    N3-L-2,4-diaminobutyric acid (Cbz)-OH: Another similar compound with a carbobenzyloxy protecting group.

Uniqueness: N3-L-2,4-diaminobutyric acid (Boc)-OH is unique due to its specific Boc protecting group, which provides stability and selectivity during chemical reactions. This makes it particularly useful in peptide synthesis and other chemical research applications.

Properties

IUPAC Name

(2S)-2-azido-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O4/c1-9(2,3)17-8(16)11-5-4-6(7(14)15)12-13-10/h6H,4-5H2,1-3H3,(H,11,16)(H,14,15)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLMWKZYQNHSSAD-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(C(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCC[C@@H](C(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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